

(R)-(-)-O-Formylmandeloyl Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-(-)-O-Formylmandeloyl chloride

Cat. No.: B1354379

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CAS Number: 29169-64-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-O-Formylmandeloyl chloride, a chiral derivatizing agent and key synthetic intermediate, plays a significant role in stereochemistry and the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and experimental protocols, designed to support researchers in its effective utilization.

Core Chemical and Physical Properties

(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow clear liquid.^[1] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ ClO ₃	[2][3]
Molecular Weight	198.60 g/mol	[2][4]
Boiling Point	221 °C (lit.)	[1]
Density	1.290 g/mL at 20 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.523 (lit.)	[1]
Optical Activity ([α] _{23/D})	-228° (neat)	[1]
Flash Point	>230 °F (>110 °C)	[1]
Storage Temperature	2-8°C	[1]
EINECS Number	249-478-4	[3]

Spectroscopic Data

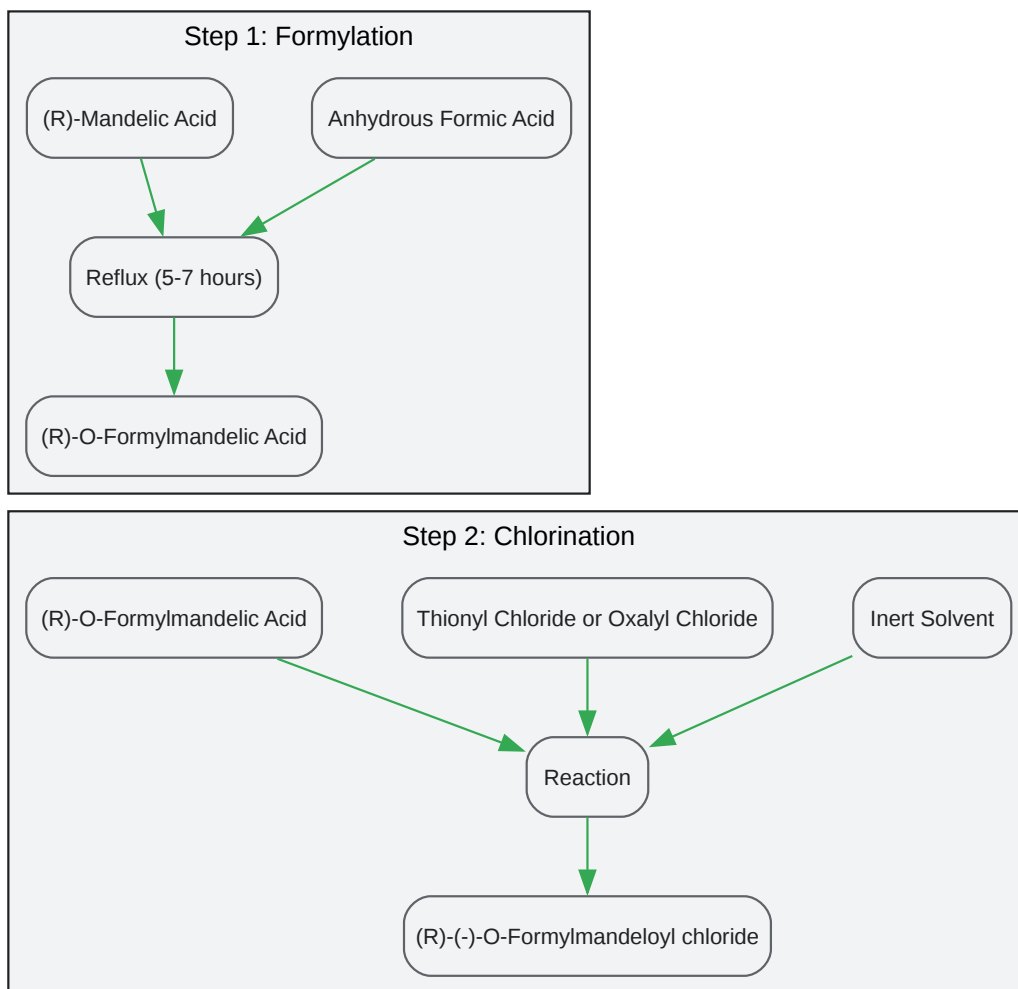
Detailed experimental spectroscopic data for **(R)-(-)-O-Formylmandeloyl chloride** is not readily available in public databases. However, based on its chemical structure, the expected spectroscopic characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.

Spectroscopy	Expected Characteristics
^1H NMR	Signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH), and the formyl proton (CHO).
^{13}C NMR	Resonances for the carbonyl carbon of the acid chloride, the formyl carbonyl carbon, the methine carbon, and the aromatic carbons.
Infrared (IR)	Strong absorption bands characteristic of the C=O stretch of the acid chloride and the formyl group, as well as C-O and C-Cl stretching frequencies.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

A common synthetic route to **(R)-(-)-O-Formylmandeloyl chloride** involves a two-step process starting from (R)-mandelic acid. The following workflow diagram and experimental protocol are based on established synthetic methods.

Synthesis Workflow of (R)-(-)-O-Formylmandeloyl Chloride



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Caption: Synthesis workflow for **(R)-(-)-O-Formylmandeloyl chloride**.

Experimental Protocol: Synthesis

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of (R)-O-Formylmandelic Acid

- In a suitable reactor, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).
- Stir the mixture and heat to reflux.
- Maintain the reflux for 5 to 7 hours to complete the formylation reaction.
- After the reaction is complete, distill off the excess formic acid under normal pressure.
- The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

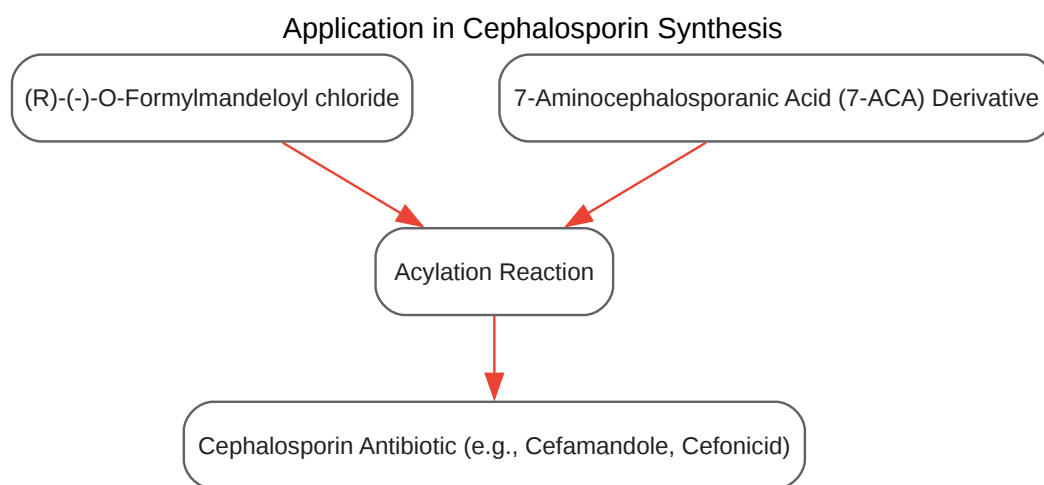
- Dissolve the (R)-O-formylmandelic acid from Step 1 in a suitable inert solvent (e.g., dichloromethane or toluene).
- Slowly add a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), to the solution while stirring. A slight excess of the chlorinating agent is typically used.
- The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO_2).
- After the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure.
- The crude **(R)-(-)-O-Formylmandeloyl chloride** can be purified by vacuum distillation to yield the final product.

Applications in Drug Development and Chiral Resolution

(R)-(-)-O-Formylmandeloyl chloride is a valuable reagent in the pharmaceutical industry, primarily for two purposes: as a key intermediate in the synthesis of semi-synthetic antibiotics and as a chiral derivatizing agent for the resolution of racemic mixtures.

Intermediate in Antibiotic Synthesis

(R)-(-)-O-Formylmandeloyl chloride is an important intermediate in the synthesis of second-generation cephalosporin antibiotics, such as cefamandole and cefonicid.[5][6] In these syntheses, the acyl chloride reacts with the amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus or a related intermediate to introduce the (R)-O-formylmandeloyl side chain, which is crucial for the antibiotic's spectrum of activity.



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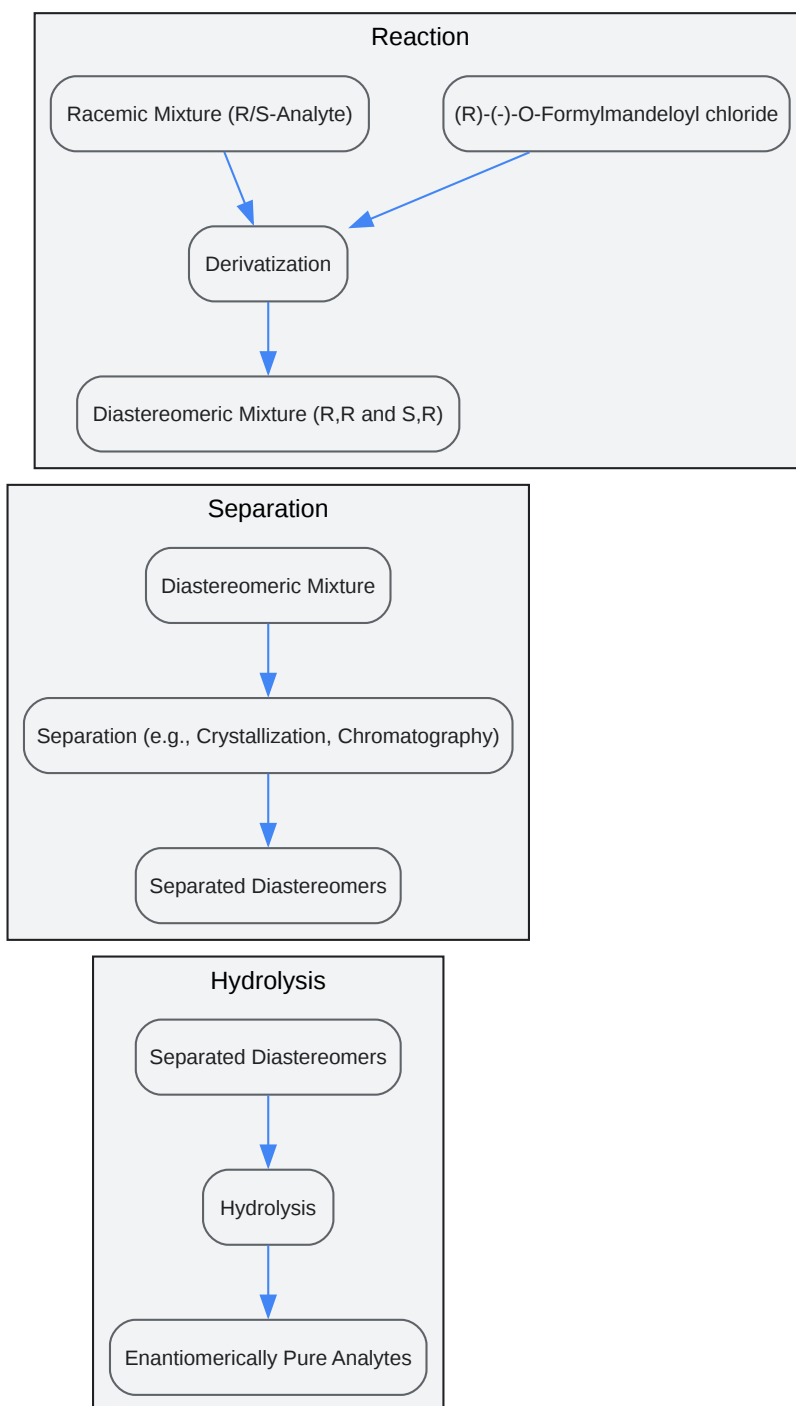
Caption: Role in the synthesis of cephalosporin antibiotics.

Chiral Derivatizing Agent

As a chiral acylating agent, **(R)-(-)-O-Formylmandeloyl chloride** is used for the resolution of racemic alcohols and amines. The principle of this application is the conversion of a pair of

enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated by techniques such as crystallization or chromatography.

Principle of Chiral Resolution



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Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic Amine (General Procedure)

The following is a general protocol for the derivatization and separation of a racemic primary or secondary amine using **(R)-(-)-O-Formylmandeloyl chloride**. Optimization of reaction conditions, solvent systems, and separation techniques will be required for specific analytes.

- Derivatization:
 - Dissolve the racemic amine (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to act as an acid scavenger.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of **(R)-(-)-O-Formylmandeloyl chloride** (1.05 equivalents) in the same solvent to the cooled amine solution with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, and wash it successively with dilute HCl, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.
- Separation:
 - Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various solvent systems. The difference in solubility between the two diastereomers may allow for

the selective crystallization of one, which can then be isolated by filtration.

- Chromatography: If crystallization is not effective, the diastereomers can be separated by column chromatography on silica gel using an appropriate eluent system. The separation can be monitored by TLC.
- Hydrolysis (Cleavage of the Chiral Auxiliary):
 - The separated diastereomeric amides can be hydrolyzed back to the corresponding enantiomerically pure amines and (R)-O-formylmandelic acid under acidic or basic conditions. The specific conditions for hydrolysis will depend on the stability of the amine.

Safety Information

(R)-(-)-O-Formylmandeloyl chloride is a corrosive compound.^[2] It reacts with water and moisture, releasing corrosive hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

- H314: Causes severe skin burns and eye damage.^[7]

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.^[7]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[7]
- P310: Immediately call a POISON CENTER or doctor/physician.^[7]

This technical guide provides a foundation for the safe and effective use of **(R)-(-)-O-Formylmandeloyl chloride** in a research setting. As with any chemical reagent, it is imperative to consult the safety data sheet (SDS) and relevant literature before use.

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